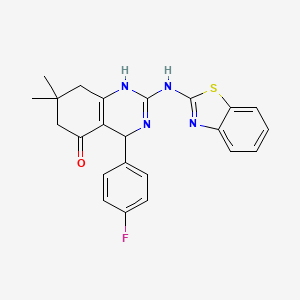

2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety, a fluorophenyl group, and a tetrahydroquinazolinone core, making it a subject of study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole derivative, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The final step involves the cyclization to form the tetrahydroquinazolinone core under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and advanced purification techniques, such as chromatography, may also be employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the benzothiazole or tetrahydroquinazolinone moieties.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Antidepressant Activity

Recent studies have explored the potential of benzothiazole derivatives in treating neurodegenerative diseases complicated by depression. A series of compounds synthesized based on a multi-target-directed ligand approach showed significant inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE). Among these, certain derivatives exhibited promising results in reducing immobility time in forced swim tests, indicating potential antidepressant properties .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antioxidant activities. A novel series of thiazoloquinazoline derivatives demonstrated significant antibacterial effects against various strains. The incorporation of benzothiazole moieties enhanced the antimicrobial efficacy of these compounds .

Anthelmintic Activity

Research into the anthelmintic properties of benzothiazole derivatives revealed that certain compounds displayed potent activity comparable to standard drugs like albendazole. This suggests that the compound may have applications in treating parasitic infections .

Synthesis and Characterization

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves multi-step reactions that integrate various synthetic methodologies. These methodologies include coupling reactions and regioselective synthesis techniques that yield high-purity products suitable for biological testing .

- Antidepressant Efficacy :

- Antimicrobial Evaluation :

- Anthelmintic Research :

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific cellular pathways. For example, it may inhibit an enzyme involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

2-(1,3-benzothiazol-2-ylamino)-4-phenyl-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one: Similar structure but lacks the fluorine atom.

2-(1,3-benzothiazol-2-ylamino)-4-(4-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

This compound can be described by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzothiazole moiety is known for its ability to form hydrogen bonds and π-π interactions with amino acid residues in protein active sites. This interaction can lead to the inhibition or modulation of enzyme activity, which is crucial for therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of benzothiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Compounds similar to our target showed significant inhibition of cell viability in HeLa and HCT116 cell lines, with some derivatives displaying IC50 values below 10 µM .

Table 1: Cytotoxicity Data of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2c | HeLa | 5.0 |

| 7h | HCT116 | 3.5 |

| 7l | HeLa | 6.0 |

These findings suggest that the incorporation of the benzothiazole moiety enhances the anticancer properties of these compounds.

Antiviral Activity

The antiviral properties of related heterocyclic compounds have also been documented. For example, several benzothiazole derivatives were tested against HSV-1 and exhibited promising antiviral activity with low cytotoxicity . The mechanism often involves inhibition of viral replication through interference with viral enzymes.

Structure-Activity Relationship (SAR)

The biological activity of heterocyclic compounds like our target can often be explained by their structure-activity relationships (SAR). Modifications to the benzothiazole or quinazoline rings can significantly alter their potency and selectivity towards specific targets. For instance, the introduction of fluorine in the aromatic ring has been associated with increased lipophilicity and improved binding affinity to biological targets .

Case Studies

- Inhibition Studies : A study demonstrated that a related compound inhibited the phosphorylation of Chk1 at Ser 317 in HeLa cells at concentrations as low as 3.995 µM. This indicates a potential pathway through which these compounds exert their anticancer effects .

- Molecular Docking : Molecular docking studies have shown that similar compounds bind effectively to the ATR kinase domain, suggesting a competitive inhibition mechanism akin to known inhibitors .

Properties

Molecular Formula |

C23H21FN4OS |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-7,7-dimethyl-1,4,6,8-tetrahydroquinazolin-5-one |

InChI |

InChI=1S/C23H21FN4OS/c1-23(2)11-16-19(17(29)12-23)20(13-7-9-14(24)10-8-13)27-21(25-16)28-22-26-15-5-3-4-6-18(15)30-22/h3-10,20H,11-12H2,1-2H3,(H2,25,26,27,28) |

InChI Key |

LNPJCXGMBYQGRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)F)C(=O)C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.